B1578216 Antimicrobial peptide THP2 precursor

Antimicrobial peptide THP2 precursor

Cat. No.: B1578216
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The THP2 precursor is an antimicrobial peptide (AMP) identified through high-throughput screening of amphibious mudskippers (Periophthalmus spp.), organisms known for their robust innate immune systems in challenging environments . Like many AMPs, THP2 is cationic and amphipathic, enabling selective interaction with negatively charged microbial membranes. Its precursor form undergoes post-translational modifications to generate the mature peptide, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. Mechanistically, THP2 disrupts microbial membranes via pore formation or carpet-like destabilization, a common trait among cationic AMPs .

Properties

bioactivity

Antibacterial

sequence

LFCKRGTCHFGRCPSHLIKV

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Antimicrobial Peptides

Structural and Functional Comparisons

Table 1: Key Properties of THP2 and Selected AMPs
Peptide Source Structure Net Charge Key Targets MIC Range (µg/mL) Additional Functions
THP2 precursor Mudskippers α-helical +5 to +7 E. coli, S. aureus 2–16 (predicted) Not reported
DLP2/DLP4 Insect defensins β-sheet +4 to +6 MRSA, P. aeruginosa 4–8 Immunomodulatory
Lycotoxin-1 Spider venom α-helical +4 Gram-negative bacteria 8–32 Insecticidal
Polymyxin B1 Bacillus polymyxa Cyclic lipopeptide +5 P. aeruginosa 0.5–2 Synergy with antibiotics
Tachykinin-derived Human neurons Linear +2 to +3 Weak antimicrobial >64 Wound healing
β-peptoid hybrids Synthetic Amphipathic helix +6 to +8 Multi-drug-resistant bacteria 1–4 Protease resistance

Data compiled from

Mechanism of Action

  • THP2 : Disrupts microbial membranes via electrostatic interactions followed by insertion of hydrophobic residues, leading to pore formation .
  • DLP2/DLP4: Combines membrane permeabilization with immunomodulatory effects, enhancing phagocytosis of pathogens .
  • Lycotoxin-1 : Targets both prokaryotic membranes and insect cuticles, leveraging its amphipathic α-helix for dual toxicity .
  • Polymyxin B1 : Binds lipid A in Gram-negative outer membranes via its lipid tail, causing leakage .
  • β-peptoid hybrids: Mimic natural AMPs but resist proteolysis due to non-natural backbones, improving pharmacokinetics .

Spectrum of Activity

  • THP2 : Effective against E. coli and S. aureus, with moderate activity against biofilms .
  • DLP2/DLP4: Potent against MRSA and P. aeruginosa, with lower hemolytic activity compared to THP2 .
  • Tachykinin-derived peptides : Weak antimicrobial activity but significant wound-healing properties via growth factor modulation .

Advantages and Limitations

  • Limitations: Susceptible to proteases, high production costs .
  • Synthetic Peptides (e.g., β-peptoid hybrids): Advantages: Enhanced stability, tunable activity.
  • Polymyxin B1: Advantages: Clinical use against resistant P. aeruginosa. Limitations: Nephrotoxicity, resistance via lipid A modification .

Research and Development Challenges

  • THP2 : Scaling production while maintaining bioactivity remains a hurdle. Computational tools like the APD2 database and CAMP have aided its design but require experimental validation .
  • Market Viability : Only 5% of AMPs advance to clinical trials due to stability issues and regulatory barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.